molecular formula C6H14ClNO2S B555541 H-D-Met-OMe.HCl CAS No. 69630-60-0

H-D-Met-OMe.HCl

Cat. No.: B555541
CAS No.: 69630-60-0
M. Wt: 163,24*36,45 g/mole
InChI Key: MEVUPUNLVKELNV-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Met-OMe.HCl is an organic compound with the chemical formula C6H14ClNO2S. It is a derivative of the amino acid methionine, where the carboxyl group is esterified with methanol, and the compound is further converted to its hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water but has low solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-D-Met-OMe.HCl can be synthesized by reacting D-methionine with methanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction typically proceeds at room temperature and yields the esterified product . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol, which provides a convenient and efficient route for the esterification of amino acids .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Met-OMe.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-D-Met-OMe.HCl involves its conversion to methionine in biological systems. Methionine plays a crucial role in protein synthesis and acts as a precursor for other important biomolecules. The compound targets methionine aminopeptidase 2, an enzyme involved in the removal of methionine residues from nascent proteins .

Properties

IUPAC Name

methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512376
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69630-60-0
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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